Absolute (R)-Stereochemistry vs. (S)-Enantiomer: Chiral Purity Defines Enantiomeric Divergence in Pharmacologically Relevant β-Amino Acid Scaffolds
The target compound bears the (R)-configuration (CIP assignment) at the β-carbon (C-3), which is the stereochemical descriptor required for D-series β-homophenylalanine derivatives. The enantiomeric (S)-methyl 3-amino-4-phenylbutanoate hydrochloride (CAS 68978-89-2) or its free base (CAS 68978-89-2 for free base variant) is structurally identical in connectivity but opposite in absolute configuration . Commercial specifications for the (R)-enantiomer hydrochloride consistently report ≥97% purity, while the (S)-enantiomer free base is offered at ≥96% . In the context of chiral β-amino acid building blocks used for DPP-4 inhibitor synthesis, the (R)-configuration at the β-carbon is essential for generating the correct stereochemistry at the final active pharmaceutical ingredient; the (S)-enantiomer would yield the antipodal product with divergent biological activity [1].
| Evidence Dimension | Absolute configuration at β-carbon (C-3) and enantiomeric purity |
|---|---|
| Target Compound Data | (R)-configuration; ≥97% purity (hydrochloride salt, CAS 178665-35-5) |
| Comparator Or Baseline | (S)-methyl 3-amino-4-phenylbutanoate hydrochloride (CAS 68978-89-2): (S)-configuration; ≥96% purity; free base also commercially available as (S)-methyl 3-amino-4-phenylbutanoate |
| Quantified Difference | Opposite absolute configuration (R vs. S); ≥1% purity difference favoring (R)-salt in typical commercial offerings |
| Conditions | Commercial analytical specifications; no head-to-head chiral HPLC comparison available in public domain for this exact pair |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for stereospecific synthetic routes: selecting the (S)-enantiomer would invert the chirality of all downstream intermediates, leading to the wrong stereoisomer of the target molecule.
- [1] CA2512546A1. 3-Amino-4-phenylbutanoic acid derivatives as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes. Google Patents. https://patents.google.com/patent/CA2512546A1/en View Source
